An In-depth Technical Guide to the Solubility Profile of 1-hydroxy-1,3-propanedisulfonic acid in Aqueous and Organic Solvents
An In-depth Technical Guide to the Solubility Profile of 1-hydroxy-1,3-propanedisulfonic acid in Aqueous and Organic Solvents
Introduction
1-hydroxy-1,3-propanedisulfonic acid is an organosulfur compound characterized by a three-carbon chain with two sulfonic acid groups and a hydroxyl group. The presence of these highly polar functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in drug development, formulation, and chemical synthesis. An understanding of its solubility in both aqueous and organic media is fundamental for its application in various scientific fields. This guide provides a comprehensive overview of the theoretical solubility profile of 1-hydroxy-1,3-propanedisulfonic acid, along with detailed, field-proven experimental protocols for its quantitative determination.
Theoretical Solubility Profile
The molecular structure of 1-hydroxy-1,3-propanedisulfonic acid, with its two sulfonic acid moieties and a hydroxyl group, strongly suggests a high affinity for polar solvents. Sulfonic acids are known to be strong acids and are generally soluble in water and polar organic solvents.[1] The sulfonic acid groups (-SO3H) are highly effective at forming hydrogen bonds with water molecules, leading to significant aqueous solubility.[2]
Aqueous Solubility: The presence of three polar functional groups capable of hydrogen bonding and ionization in water leads to the prediction of high aqueous solubility. The solubility of its disodium salt, 1,3-propanedisulfonate, is noted as being partially soluble in both cold and hot water, which suggests that the free acid form would also be water-soluble.[3]
Organic Solubility: The solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. It is anticipated to be soluble in polar protic and aprotic solvents such as alcohols, and dimethyl sulfoxide (DMSO), but poorly soluble in non-polar solvents like aliphatic hydrocarbons.
Factors Influencing Solubility
The solubility of 1-hydroxy-1,3-propanedisulfonic acid is influenced by several factors:
-
pH: As a strong acid, its solubility in aqueous solutions will be pH-dependent. At higher pH values, the sulfonic acid groups will be deprotonated, forming the highly soluble sulfonate anions.[4]
-
Temperature: Solubility is generally temperature-dependent, although the specific correlation requires experimental determination.
-
Presence of Salts: The addition of salts can either increase or decrease solubility due to the common ion effect or changes in ionic strength.
The following table summarizes the expected qualitative solubility profile of 1-hydroxy-1,3-propanedisulfonic acid.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Aqueous Buffers (pH 1.2, 4.5, 6.8) | High | Presence of two sulfonic acid groups and one hydroxyl group, all capable of hydrogen bonding and ionization. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Ability to act as both hydrogen bond donors and acceptors. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | High polarity and ability to accept hydrogen bonds. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of favorable intermolecular interactions with the highly polar solute. |
Experimental Determination of Thermodynamic Solubility
For accurate and reliable solubility data, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the OECD and is described in the United States Pharmacopeia (USP).[5][6][7][8]
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Test Guideline 105 and USP General Chapter <1236>.[5][6][9]
Principle
An excess of the solid compound is agitated in an aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Materials and Equipment
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1-hydroxy-1,3-propanedisulfonic acid (pure solid)
-
Deionized water and aqueous buffers (pH 1.2, 4.5, and 6.8)[4][10]
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (chemically compatible and non-binding)
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
pH meter
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-hydroxy-1,3-propanedisulfonic acid to a series of flasks, each containing a known volume of the desired aqueous medium (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer). A visible excess of solid should remain.
-
Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[4]
-
Agitate the mixtures for a predetermined time to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To ensure complete removal of undissolved particles, centrifuge the sample and/or filter it through a syringe filter. The filter should be validated for non-adsorption of the analyte.
-
-
Analysis:
-
Accurately dilute the clear filtrate with the appropriate aqueous medium to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved 1-hydroxy-1,3-propanedisulfonic acid.
-
Perform at least three replicate determinations for each aqueous medium.[12]
-
Data Interpretation
The solubility is reported as the mean concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L). The relative standard deviation of the replicates should be within an acceptable range (e.g., <10%).[12]
Workflow for Aqueous Solubility Determination
Caption: Workflow for Aqueous Solubility Determination.
Organic Solvent Solubility Determination
A similar shake-flask methodology can be employed to determine the solubility in various organic solvents.[13]
Modifications for Organic Solvents
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Material Compatibility: Ensure all equipment, including flasks, seals, and filters, are chemically resistant to the organic solvent being used.
-
Analytical Method: The analytical method must be adapted and validated for each organic solvent system. This may involve adjusting the mobile phase in HPLC or using a different detection method.
-
Safety: Work in a well-ventilated fume hood and take appropriate safety precautions when handling flammable or volatile organic solvents.
Workflow for Organic Solvent Solubility Determination
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